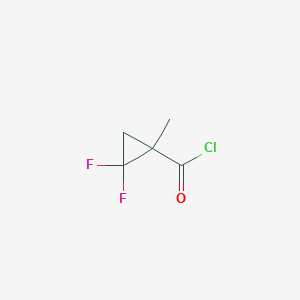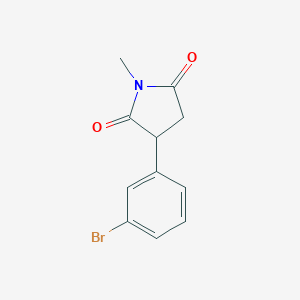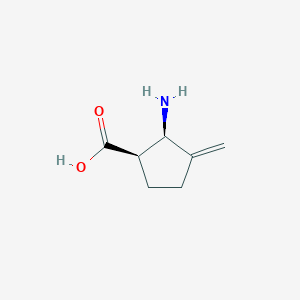
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid, commonly known as ACPC, is a non-proteinogenic amino acid that has been widely used in scientific research. ACPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用机制
ACPC acts as a partial agonist of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased calcium influx and activation of downstream signaling pathways. ACPC has also been shown to modulate GABA receptors by enhancing the activity of the receptor.
生化和生理效应
ACPC has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process involved in learning and memory. ACPC has also been found to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. Additionally, ACPC has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for anxiety and depression.
实验室实验的优点和局限性
ACPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its mechanism of action is well understood. However, ACPC also has some limitations. It has a relatively low potency compared to other NMDA receptor agonists, which may limit its usefulness in some experiments. Additionally, its effects on GABA receptors are not well understood, which may limit its usefulness in studies of these receptors.
未来方向
There are several potential future directions for research on ACPC. One area of interest is its potential therapeutic use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its effects on GABA receptors and its potential as an anxiolytic and antidepressant agent. Finally, there is potential for the development of new compounds based on ACPC that may have improved potency and selectivity for specific receptors.
合成方法
ACPC can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-methylcyclopentanone with nitromethane to form 2-nitro-3-methylcyclopentanone. This intermediate is then reduced with sodium borohydride to yield 2-amino-3-methylcyclopentanone. Finally, this compound is treated with diethyl oxalate to form ACPC.
科学研究应用
ACPC has been used in various scientific research studies due to its unique properties. It has been found to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. ACPC has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Additionally, ACPC has been used in studies of GABA receptors, which are involved in the regulation of anxiety, depression, and sleep.
属性
CAS 编号 |
156292-95-4 |
|---|---|
产品名称 |
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid |
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC 名称 |
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-3-5(6(4)8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 |
InChI 键 |
MHIUKOLUZJMKNW-RITPCOANSA-N |
手性 SMILES |
C=C1CC[C@H]([C@H]1N)C(=O)O |
SMILES |
C=C1CCC(C1N)C(=O)O |
规范 SMILES |
C=C1CCC(C1N)C(=O)O |
同义词 |
Cyclopentanecarboxylic acid, 2-amino-3-methylene-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



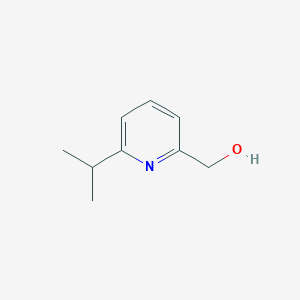
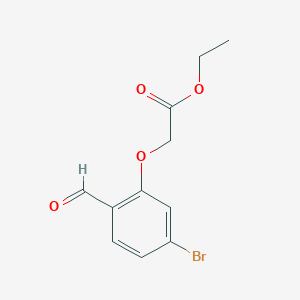
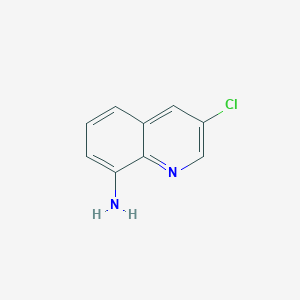
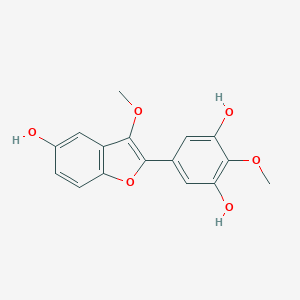
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
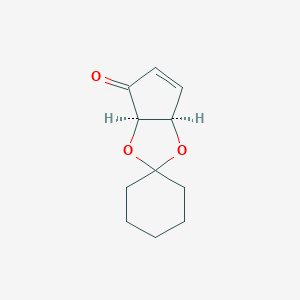
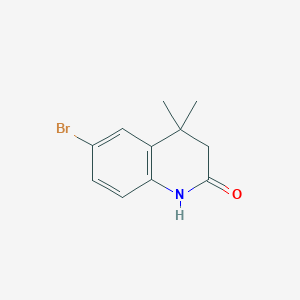
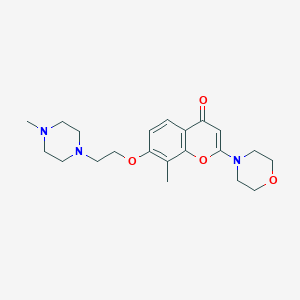
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
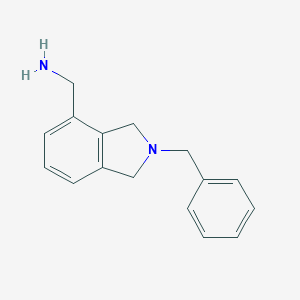
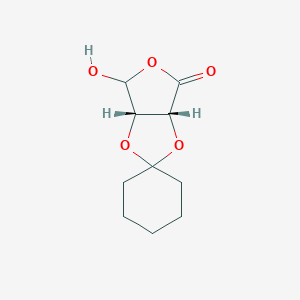
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
